molecular formula C12H23ClO B14517486 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol CAS No. 62506-57-4

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol

Katalognummer: B14517486
CAS-Nummer: 62506-57-4
Molekulargewicht: 218.76 g/mol
InChI-Schlüssel: AOJCCVZCDPXZKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a pentan-2-yl group attached to a cyclohexane ring, along with a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3-methyl-2-(pentan-2-yl)cyclohexan-1-ol. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-methyl-2-(pentan-2-yl)cyclohexanone.

    Reduction: Formation of 3-methyl-2-(pentan-2-yl)cyclohexanol.

    Substitution: Formation of 6-hydroxy-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may participate in halogen bonding, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-2-(pentan-2-yl)cyclohexan-1-ol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    6-Bromo-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.

    6-Chloro-3-methylcyclohexan-1-ol: Lacks the pentan-2-yl group, affecting its steric and electronic properties.

Uniqueness

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

62506-57-4

Molekularformel

C12H23ClO

Molekulargewicht

218.76 g/mol

IUPAC-Name

6-chloro-3-methyl-2-pentan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H23ClO/c1-4-5-8(2)11-9(3)6-7-10(13)12(11)14/h8-12,14H,4-7H2,1-3H3

InChI-Schlüssel

AOJCCVZCDPXZKE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C1C(CCC(C1O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.